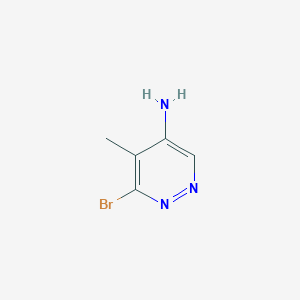
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a cyclopropane ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate typically involves the reaction of 2-bromo-4-formylphenol with methyl cyclopropanecarboxylate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps like recrystallization and chromatography, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: 2-bromo-4-carboxyphenoxycyclopropanecarboxylate.
Reduction: 2-bromo-4-hydroxymethylphenoxycyclopropanecarboxylate.
Substitution: Various substituted phenoxycyclopropanecarboxylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate: Similar structure but lacks the formyl group.
2-bromo-4-methylpropiophenone: Contains a bromine atom and a methyl group but lacks the cyclopropane ring
Uniqueness
Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is unique due to the presence of both a bromine atom and a formyl group attached to a phenoxycyclopropane structure. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C12H11BrO4 |
|---|---|
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
methyl 1-(2-bromo-4-formylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11BrO4/c1-16-11(15)12(4-5-12)17-10-3-2-8(7-14)6-9(10)13/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
KITPFQKJSZVOBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)OC2=C(C=C(C=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


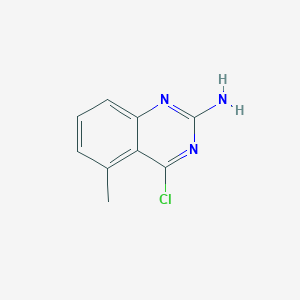
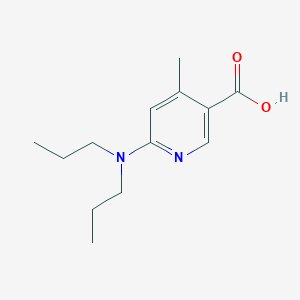
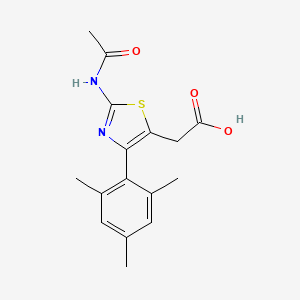
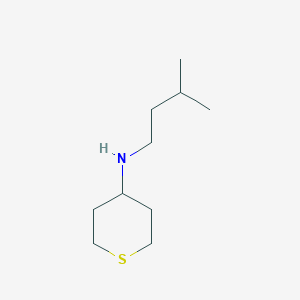
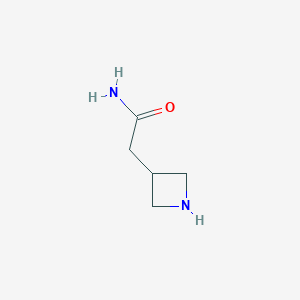
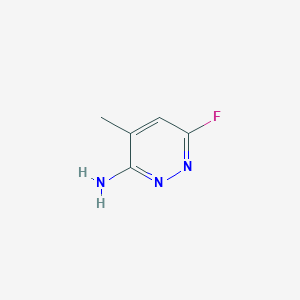
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)

![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)


![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)

